molecular formula C14H10Cl2N4O B6468303 N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640903-76-8

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6468303
CAS No.: 2640903-76-8
M. Wt: 321.2 g/mol
InChI Key: JLPRCQNSABJJHP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule based on the imidazo[1,2-b]pyridazine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery. This carboxamide derivative is provided as a high-purity chemical tool strictly for research applications. The imidazo[1,2-b]pyridazine core is a privileged structure in antimicrobial research. Structural analogs have demonstrated potent in vitro activity against Mycobacterium tuberculosis , highlighting the scaffold's potential in developing novel anti-tubercular agents. Furthermore, related 3-nitroimidazo[1,2-b]pyridazine compounds have shown remarkable sub-nanomolar efficacy against protozoan parasites like Giardia lamblia , suggesting its value in parasitology and the search for new treatments for neglected tropical diseases. The specific substitution pattern of the 3,4-dichlorophenyl group and the carboxamide functionality at the 6-position is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can utilize this chemical probe to investigate key biological pathways, particularly in infectious diseases, and to explore novel mechanisms of action. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic or therapeutic application in humans or animals.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPRCQNSABJJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-b]Pyridazine Core

The core structure is synthesized through a cyclocondensation reaction between 6-chloropyridazin-3-amine and α-haloketones. In a typical procedure:

  • 6-Chloropyridazin-3-amine (1.0 equiv) reacts with 2-bromoacetophenone (1.2 equiv) in dimethylformamide (DMF) at 80–100°C for 12–18 hours.

  • The reaction is monitored via HPLC, with polar aprotic solvents like DMF or dimethylacetamide (DMA) enhancing reaction rates by stabilizing charged intermediates.

  • Crude product is purified through silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-phenylimidazo[1,2-b]pyridazine-6-carbonitrile as a yellow solid (65–72% yield).

Methylation at the 2-Position

Introduction of the methyl group involves:

  • N-Methylation using methyl iodide (2.0 equiv) in the presence of potassium carbonate (K₂CO₃) in refluxing acetone.

  • Alternative methods employ sodium hydride (NaH) in DMF for higher selectivity, achieving 85–90% conversion with minimal O-methylation byproducts.

Carboxamide Coupling

The final step couples the dichlorophenyl group via carboxamide formation:

  • 2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Reaction with 3,4-dichloroaniline (1.1 equiv) in tetrahydrofuran (THF) at 0–5°C yields the target compound after recrystallization from ethanol/water (4:1).

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

ParameterStandard ConditionsOptimized ConditionsImpact on Yield
SolventDMFDMA+12%
Temperature80°C100°C+8%
Reaction Time18 hours12 hoursNo change

Polar aprotic solvents with high boiling points (e.g., DMA, bp 165°C) improve reaction kinetics compared to DMF (bp 153°C). Microwave-assisted synthesis reduces reaction times to 2–4 hours but requires specialized equipment.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂/Xantphos systems enable Suzuki-Miyaura coupling for alternative derivatives but show limited efficacy for dichlorophenyl groups.

  • Copper-mediated reactions : CuI/N,N'-dimethylethylenediamine (DMEDA) facilitates Ullmann-type couplings but generates halogenated byproducts.

Key Intermediate Characterization

6-Chloropyridazin-3-Amine

  • Synthesis : Prepared via nucleophilic aromatic substitution of 3,6-dichloropyridazine with aqueous ammonia (25% w/w) at 120°C in a sealed vessel.

  • Purity Analysis : HPLC retention time = 6.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

2-Methylimidazo[1,2-b]Pyridazine-6-Carbonitrile

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H), 8.15 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 2.95 (s, 3H).

    • HRMS : m/z calculated for C₉H₆N₄ [M+H]⁺ 175.0618, found 175.0615.

Challenges in Scalability and Purification

Side Reactions and Byproduct Formation

  • O-Methylation : Competing reaction during N-methylation, minimized using NaH instead of K₂CO₃.

  • Imidazole Ring Cleavage : Observed during prolonged heating (>24 hours), forming pyridazine amides (e.g., N-methylpyridazine-3-carboxamide).

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity but is cost-prohibitive at scale.

  • Recrystallization : Ethanol/water mixtures (4:1 v/v) provide 88–92% recovery with minimal yield loss.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Reduces cyclocondensation time from 18 hours to 45 minutes at 150°C.

  • Yields comparable to thermal methods (68–71%) but requires strict temperature control to prevent decomposition.

Flow Chemistry Approaches

  • Continuous-flow reactors enable safer handling of SOCl₂ during acid chloride formation.

  • 3D-printed microreactors achieve 94% conversion in 10 minutes vs. 2 hours in batch mode .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. The compound's molecular formula is C14H10Cl2N4OC_{14}H_{10}Cl_{2}N_{4}O, with a molecular weight of 323.16 g/mol . The structural features include:

  • Imidazo[1,2-b]pyridazine core : This bicyclic structure contributes to the compound's biological activity.
  • Dichlorophenyl group : The presence of chlorine atoms enhances the lipophilicity and potentially the bioactivity of the compound.

Anticancer Properties

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds within this class can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . Specifically, this compound has demonstrated efficacy against certain types of tumors by targeting specific signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent . The mechanism of action may involve disruption of microbial cell membranes or inhibition of critical enzymes.

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of imidazo[1,2-b]pyridazines. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications.

Case Study 1: Anticancer Activity

A study published in 2020 evaluated a series of imidazo[1,2-b]pyridazines for their anticancer properties. Among these derivatives, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth .

CompoundCell LineIC50 (µM)
This compoundMCF-75.4
Control (Doxorubicin)MCF-70.5

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains, indicating strong antimicrobial potential .

MicroorganismMIC (µg/mL)
Staphylococcus aureus<50
Escherichia coli<50

Future Directions and Conclusion

The diverse applications of this compound highlight its potential as a lead compound in drug discovery. Future research should focus on:

  • Mechanistic studies : Understanding the precise mechanisms underlying its biological activities.
  • In vivo studies : Evaluating safety and efficacy in animal models to support clinical development.
  • Structural modifications : Exploring analogs to enhance potency and selectivity against target diseases.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

N-(3-Fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

This analog replaces the 3,4-dichlorophenyl group with a 3-fluorophenyl substituent. The smaller atomic radius of fluorine (vs. chlorine) may also reduce steric hindrance, improving binding to compact active sites .

2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Here, the methyl group at position 2 is replaced with a cyclopropyl ring, introducing conformational rigidity that could enhance binding selectivity. The 3,4-dimethylphenyl group (vs. Molecular weight increases marginally (306.4 g/mol vs. ~330 g/mol for the dichloro analog) .

Variations in the Imidazo[1,2-b]pyridazine Core

Ethyl 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate

This compound substitutes the carboxamide with an ester group at position 3 and introduces a chlorine atom at position 6. The chlorine atom may act as a leaving group in nucleophilic substitution reactions, enabling further derivatization .

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid

Replacing the carboxamide with a carboxylic acid at position 3 significantly alters polarity and ionization state (pKa ~4.5 for the carboxylic acid). This modification could impair blood-brain barrier penetration but improve aqueous solubility, making it suitable for intravenous formulations .

Implications of Structural Differences on Pharmacological Properties

  • Lipophilicity : Dichlorophenyl and ester-containing analogs exhibit higher lipophilicity, favoring passive diffusion but risking off-target toxicity.
  • Metabolic Stability : Carboxamide-linked compounds (e.g., the target molecule) are less prone to hydrolysis than ester analogs .
  • Target Binding : Rigid cyclopropyl substituents (as in ) may reduce entropic penalties during binding, while electron-withdrawing chlorine atoms (in the target) enhance interactions with positively charged residues in enzyme active sites.

Data Table: Structural and Molecular Features of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(3,4-Dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide C₁₅H₁₁Cl₂N₃O ~330 2-methyl, 6-carboxamide-3,4-dichloro High lipophilicity, metabolic stability
N-(3-Fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide C₁₅H₁₂FN₃O ~293 3-fluorophenyl Enhanced electronic interactions
2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide C₁₈H₁₈N₄O 306.4 2-cyclopropyl, 3,4-dimethylphenyl Conformational rigidity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate C₉H₈ClN₃O₂ ~225.6 6-chloro, 3-ethyl ester High reactivity, derivatization potential

Biological Activity

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the condensation of 3-amino-6-chloropyridazine with appropriate aryl halides under mild conditions. The resultant compound exhibits a complex structure characterized by the imidazo[1,2-b]pyridazine core, which is known for its versatility in medicinal chemistry.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazines possess significant anticancer activity. For instance, compounds with similar structures have shown sub-micromolar inhibitory concentrations against various cancer cell lines:

CompoundCancer TypeIC50 (µM)
10Colon Carcinoma (SW620)0.4
14Colon Carcinoma (SW620)0.7
16Acute Lymphoblastic Leukemia11.9
18Non-Hodgkin Lymphoma12.1

These findings suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy .

The mechanism by which imidazo[1,2-b]pyridazine derivatives exert their anticancer effects often involves the inhibition of specific kinases and modulation of apoptosis pathways. The structure-activity relationship indicates that modifications on the phenyl and pyridazine rings can significantly enhance binding affinity and selectivity towards cancer cell targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances biological activity. For example:

  • Chloro substitutions at the 3 and 4 positions increase lipophilicity and improve cellular uptake.
  • Methyl groups at the 2-position contribute to the overall stability of the compound.

These modifications allow for fine-tuning of the compound's pharmacokinetic properties and biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of imidazo[1,2-b]pyridazine derivatives in treating various cancers:

  • Breast Cancer : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 5 µM.
  • Lung Cancer : Another study reported that a similar compound inhibited proliferation in A549 lung cancer cells with an IC50 of 8 µM.

These studies underline the importance of exploring this compound as a candidate for further development in cancer therapeutics .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine with ketones (e.g., 1,3-dichloroacetone) in refluxing solvents like 1,2-dimethoxyethane, followed by functionalization steps. Nitration at position 3 or substitution reactions (e.g., using sodium benzenesulfinate) can introduce specific groups . Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield improvement. For example, fused sodium acetate in acetic anhydride/acetic acid mixtures has been used to facilitate cyclization in related imidazo[1,2-b]pyridazine derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive characterization includes:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl groups (δ ~165–170 ppm). Coupling constants (JJ) help confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+^+] for C16_{16}H11_{11}Cl2_2N4_4O: 369.03).
  • Infrared (IR) spectroscopy : Stretching vibrations for amide C=O (~1680 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results may arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines. Standardize protocols using CLSI guidelines .
  • Solubility issues : Poor aqueous solubility can lead to false negatives. Use co-solvents (DMSO ≤1%) or formulate as nanoparticles.
  • Metabolic stability : Evaluate plasma stability via HPLC-MS to rule out rapid degradation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Key modifications include:

  • Substitution at position 2 : Methyl groups enhance steric hindrance, potentially improving selectivity for kinase ATP-binding pockets.
  • Dichlorophenyl moiety : Modulating electron-withdrawing effects (e.g., replacing Cl with CF3_3) may alter binding affinity.
  • Carboxamide linker : Replacing with sulfonamide groups (as in related imidazo[1,2-a]pyrimidines) can enhance solubility and target engagement . Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to prioritize analogs .

Q. What methodologies are suitable for analyzing low yields in multi-step syntheses?

Troubleshooting involves:

  • Intermediate purification : Use flash chromatography or recrystallization to remove byproducts (e.g., unreacted 3-amino-6-chloropyridazine).
  • Reaction monitoring : TLC or LC-MS at each step to identify bottlenecks (e.g., incomplete nitration at position 3).
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings if aryl groups are introduced .

Data Analysis and Mechanistic Questions

Q. How can researchers interpret conflicting NMR data for structurally similar analogs?

Contradictory 13C^{13}\text{C} shifts (e.g., δ 165–171 ppm for carbonyls) may stem from:

  • Tautomerism : Imidazo[1,2-b]pyridazines can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize preferred forms .
  • Solvent effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3.
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • CYP450 metabolism : Use Schrödinger’s MetaSite or ADMET Predictor to identify likely oxidation sites (e.g., methyl groups or dichlorophenyl rings).
  • Reactive metabolite screening : Glutathione trapping assays coupled with LC-MS/MS detect electrophilic intermediates .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating neuroprotective effects of this compound?

  • Primary neuronal cultures : Rat cortical neurons exposed to glutamate-induced excitotoxicity. Measure cell viability via MTT assay.
  • Microglial activation assays : Use BV-2 cells to assess inhibition of LPS-induced TNF-α secretion via ELISA .
  • Blood-brain barrier (BBB) penetration : Perform parallel artificial membrane permeability assay (PAMPA-BBB) to prioritize candidates .

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